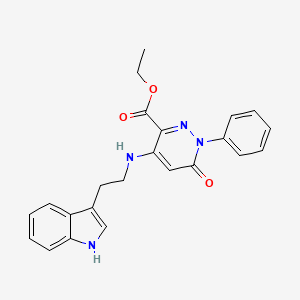

ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

説明

Ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a phenyl group at position 1, an indole-substituted ethylamino moiety at position 4, and an ester group at position 3. The compound’s dihydropyridazine core is structurally distinct due to its keto group at position 6 and the conjugated system, which may influence electronic properties and binding interactions.

特性

IUPAC Name |

ethyl 4-[2-(1H-indol-3-yl)ethylamino]-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3/c1-2-30-23(29)22-20(14-21(28)27(26-22)17-8-4-3-5-9-17)24-13-12-16-15-25-19-11-7-6-10-18(16)19/h3-11,14-15,24-25H,2,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOLWBDUGFQYDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NCCC2=CNC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Construction of the Pyridazine Ring: The pyridazine ring can be formed through the reaction of hydrazine with a 1,4-diketone, followed by cyclization.

Coupling of the Indole and Pyridazine Units: The indole and pyridazine units can be coupled using a suitable linker, such as an ethylamine group, under basic conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like DCC (N,N’-dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反応の分析

Types of Reactions

Ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.

Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

作用機序

The mechanism of action of ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The pyridazine ring may also contribute to the compound’s biological activity by interacting with different molecular targets.

類似化合物との比較

Comparison with Similar Compounds

Pyridazine derivatives are widely explored for their diverse bioactivities. Below is a detailed comparison of ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate with ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate (CAS: 478067-01-5), a structurally analogous compound from .

Table 1: Structural and Physicochemical Comparison

| Property | This compound | Ethyl 6-Oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate |

|---|---|---|

| Molecular Formula | C₂₂H₂₁N₄O₃ (estimated) | C₁₅H₁₀F₆N₂O₃ |

| Molecular Weight (g/mol) | ~393.43 | 380.24 |

| Key Substituents | Phenyl (C₆H₅), indole-ethylamino (C₈H₇N–CH₂CH₂–NH) | Phenyl with 3-CF₃, pyridazine-CF₃ |

| Hydrogen Bond Acceptors | 7 (estimated: 3 carbonyl oxygens, 1 pyridazine N, 1 amino N, 2 ester oxygens) | 10 (reported) |

| XLogP3 | ~2.1 (predicted, due to polar amino and indole groups) | 3.4 |

| Topological Polar Surface Area | ~95 Ų | 59 Ų |

| Electron-Withdrawing Groups | None | Two trifluoromethyl (-CF₃) groups |

| Potential Bioactivity | Hypothesized: Serotonin receptor modulation, kinase inhibition | Likely: Enhanced metabolic stability, lipophilicity-driven membrane permeability |

Key Observations:

In contrast, the trifluoromethyl groups in the analogous compound enhance lipophilicity (higher XLogP3) and metabolic stability, typical of fluorinated drugs .

Physicochemical Properties: The target compound’s lower XLogP3 (predicted ~2.1 vs. 3.4) reflects reduced lipophilicity due to its polar indole and amino groups, which may limit blood-brain barrier penetration compared to the fluorinated analog. The higher topological polar surface area (~95 Ų vs.

Biological Implications: While neither compound has publicly disclosed activity data, structural analogs of the fluorinated derivative are often optimized for CNS targets (e.g., GABA receptors) due to fluorine’s ability to enhance binding and stability .

生物活性

Ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant research findings.

Structural Characteristics

The compound features a unique combination of structural elements:

- Indole Moiety : Known for its diverse biological activities, including interactions with various receptors and enzymes.

- Pyridazine Ring : Contributes to the compound's electronic properties, influencing its binding affinity to molecular targets.

- Ester Functional Group : Enhances the compound's reactivity and potential for further modifications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the indole derivative.

- Coupling with pyridazine precursors.

- Esterification to yield the final product.

These synthetic routes allow for the exploration of various derivatives that may enhance biological activity or target specificity.

Antimicrobial Properties

Research indicates that compounds structurally similar to ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate exhibit significant antimicrobial activity. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds derived from similar frameworks have shown MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Candida albicans .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound 7b | 0.22 - 0.25 | Staphylococcus aureus |

| Compound 3k | 0.98 | MRSA |

| Compound 3d | 7.80 | Candida albicans |

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

- Cytotoxicity : Several derivatives displayed significant antiproliferative activities against various cancer cell lines, with IC50 values observed in the micromolar range (less than 10 μM). Notably, compounds demonstrated preferential suppression of rapidly dividing cells compared to non-tumor cells .

The biological activity of ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate is hypothesized to involve:

- Receptor Modulation : The indole moiety may interact with specific receptors, modulating their activity.

- Enzyme Inhibition : The pyridazine ring could influence enzyme interactions, potentially inhibiting critical pathways involved in microbial growth or cancer cell proliferation .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds:

- A study highlighted the synthesis of various indole-based derivatives and their antimicrobial efficacy against resistant strains of bacteria .

- Another research effort investigated the cytotoxic effects of indole derivatives against different cancer cell lines, demonstrating promising results that warrant further exploration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via multi-step condensation and cyclization reactions. For example, analogous pyridazine derivatives are often prepared using cyclization of thiourea intermediates with aromatic aldehydes under acidic catalysis (e.g., boron trifluoride etherate) . Optimization may involve Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent polarity) and identify critical parameters. Statistical methods like response surface methodology (RSM) reduce trial-and-error approaches and improve yield .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and amino (N-H) groups. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For crystalline samples, X-ray diffraction provides definitive structural confirmation .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability studies should evaluate degradation under thermal stress (thermogravimetric analysis, TGA), hydrolytic conditions (pH 1–13), and oxidative environments (H₂O₂ exposure). High-performance liquid chromatography (HPLC) with UV detection monitors degradation products. Accelerated stability testing at elevated temperatures (40–60°C) predicts shelf-life .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Molecular docking against target proteins (e.g., kinase inhibitors) identifies binding affinities. Institutions like ICReDD integrate quantum chemical calculations with machine learning to prioritize synthetic targets, reducing experimental iterations .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer : Discrepancies may arise from assay variability (cell lines, solvent effects). Validate results using orthogonal assays (e.g., fluorescence polarization vs. enzyme-linked immunosorbent assays). Meta-analysis of raw data with multivariate statistics (ANOVA, principal component analysis) identifies confounding variables .

Q. How can reaction scalability be addressed without compromising yield or purity?

- Methodological Answer : Scale-up challenges include heat transfer and mixing efficiency. Use flow chemistry for exothermic reactions, ensuring uniform temperature control. Membrane separation technologies (e.g., nanofiltration) purify intermediates without traditional column chromatography. Process Analytical Technology (PAT) tools like inline FTIR monitor reaction progression in real time .

Q. What are the mechanistic implications of the indole-pyridazine hybrid structure in target binding?

- Methodological Answer : The indole moiety may engage in π-π stacking with aromatic residues in enzyme active sites, while the pyridazine ring’s electron-deficient nature facilitates hydrogen bonding. Molecular dynamics simulations (MD) quantify binding kinetics and residence times. Mutagenesis studies validate predicted interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。